tert-Butyl 3,3-dimethyl-2-methylidenebutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,3-dimethyl-2-methylidenebutanoate: is an organic compound with a complex structure that includes a tert-butyl group, two methyl groups, and a methylene group attached to a butanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-dimethyl-2-methylidenebutanoate typically involves the esterification of 3,3-dimethyl-2-methylidenebutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide, under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3,3-dimethyl-2-methylidenebutanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Chemistry: tert-Butyl 3,3-dimethyl-2-methylidenebutanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism by which tert-Butyl 3,3-dimethyl-2-methylidenebutanoate exerts its effects depends on its chemical reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
tert-Butyl methyl ketone (3,3-dimethyl-2-butanone): Similar in structure but lacks the ester group.
tert-Butyl alcohol (2-methylpropan-2-ol): Contains a tert-butyl group but is an alcohol rather than an ester.
Pinacolyl alcohol (3,3-dimethyl-2-butanol): Similar structure but with an alcohol group instead of an ester.
Uniqueness: tert-Butyl 3,3-dimethyl-2-methylidenebutanoate is unique due to its combination of a tert-butyl group, a methylene group, and an ester functionality. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
97732-84-8 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
tert-butyl 3,3-dimethyl-2-methylidenebutanoate |
InChI |
InChI=1S/C11H20O2/c1-8(10(2,3)4)9(12)13-11(5,6)7/h1H2,2-7H3 |
InChI Key |
BRSAEISTEAFHLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.